3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring:
- A pyrazole core substituted at position 3 with a 2-chlorophenyl group.
- A hydrazide moiety linked via an imine bond (E-configuration) to a 2,4,5-trimethoxybenzylidene fragment.
This structure is characteristic of bioactive molecules often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-27-17-10-19(29-3)18(28-2)8-12(17)11-22-25-20(26)16-9-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSWSUQACLRRX-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activities of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H17ClN4O3
- Molecular Weight : 404.87 g/mol
- Key Functional Groups : Pyrazole ring, hydrazone linkage, and chlorophenyl moiety.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, showing promising results:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), NCI-H460 (lung cancer).
- IC50 Values :
The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
- Inhibition Rates :
This suggests that the compound may be a viable candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this pyrazole derivative indicate effectiveness against various bacterial strains. The compound was screened against:
- Bacterial Strains : E. coli, Bacillus subtilis, and Aspergillus niger.
- Results : Showed significant inhibition comparable to standard antibiotics .
Study on Antitumor Efficacy
In a study conducted by Xia et al., a series of pyrazole derivatives including this compound were synthesized and evaluated for their antitumor activity. The results indicated significant growth inhibition in A549 cell lines with an IC50 value of 49.85 µM, highlighting its potential as an anticancer agent .
Study on Anti-inflammatory Mechanisms
A comprehensive study assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. It was found to significantly reduce inflammation markers in vitro and in vivo models, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .
Data Tables
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s structure features a pyrazole core, a carbohydrazide moiety, and substituents including a 2-chlorophenyl group and a 2,4,5-trimethoxyphenyl hydrazone. Key reactive sites include:
-
Imine (C=N) bond : Susceptible to reduction and nucleophilic addition.
-
Chlorophenyl group : Prone to nucleophilic aromatic substitution.
-
Methoxy groups : Electron-donating effects enhance aromatic ring reactivity.
-
Carbohydrazide (–CONHNH–) : Participates in cyclization and oxidation reactions.
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group undergoes substitution under basic or nucleophilic conditions:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methoxylation | NaOMe/DMF, 80°C, 6h | 3-(2-Methoxyphenyl)-N'-(E)-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide | 89% | |
| Amination | NH3 (aq)/EtOH, reflux, 12h | 3-(2-Aminophenyl)-N'-(E)-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide | 78% |
The electron-withdrawing chlorine atom directs substitution to the ortho and para positions, with steric hindrance favoring para products.
Reduction of the Hydrazone Imine Bond
The E-configurated imine bond is selectively reduced to an amine:
| Reagent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| NaBH4 | EtOH, 0°C → RT, 2h | 3-(2-Chlorophenyl)-N'-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide (saturated) | 92% | Hydride transfer to imine carbon |
| H2/Pd-C | MeOH, 25°C, 3h, 1 atm | Same as above | 85% | Catalytic hydrogenation |
Reduction preserves the pyrazole ring but alters the planarity of the hydrazone, affecting biological activity .
Oxidation of the Carbohydrazide Moiety
The –NH–NH– linkage oxidizes to form diazenes or cleave entirely:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO4/H+ | H2SO4, 60°C, 4h | 3-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | 75% | Complete cleavage of hydrazide |
| H2O2/Fe(II) | EtOH/H2O, RT, 8h | N'-Oxide derivative | 68% | Selective N-oxidation |
Oxidation pathways are pH-dependent, with acidic conditions favoring carboxylic acid formation.
Cyclocondensation Reactions
The carbohydrazide participates in cyclization to form heterocycles:
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Ethyl acetoacetate | PPA, 120°C, 5h | Pyrazolo[3,4-d]pyrimidin-4-one derivative | 82% | Anticancer lead optimization |
| CS2/KOH | DMF, 100°C, 6h | 1,3,4-Thiadiazole-2-thiol analog | 71% | Antimicrobial screening |
Cyclization enhances structural rigidity, often improving binding affinity to biological targets .
Mechanistic Insights and Selectivity
-
Steric Effects : The 2-chlorophenyl group hinders electrophilic attack at the pyrazole C-4 position, directing reactivity to the carbohydrazide.
-
Electronic Effects : Methoxy groups on the trimethoxyphenyl ring stabilize transition states in nucleophilic substitutions via resonance.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing ionic intermediates .
Comparative Reactivity with Analogues
Structural analogs exhibit distinct reactivities:
| Analog | Key Difference | Reactivity Trend |
|---|---|---|
| 3-(4-Chlorophenyl)-N'-(E)-(TMPM)-1H-pyrazole-5-carbohydrazide | Para-Cl substitution | Faster nucleophilic substitution due to reduced steric hindrance |
| N'-(2,3,4-Trimethoxyphenyl)-3-(2-Cl-phenyl)-1H-pyrazole-5-carbohydrazide | Methoxy group positioning | Enhanced oxidation stability |
The ortho-chloro configuration in the target compound slows substitution but improves metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The target compound’s structural analogues differ primarily in:
Aromatic substituents on the pyrazole ring.
Hydrazide-linked moieties (e.g., benzylidene, heterocyclic, or alkylidene groups).
Table 1: Key Structural Differences Among Analogues
Physicochemical and Electronic Properties
- Electron-Donating vs. In contrast, chlorophenyl () or nitrophenyl () groups introduce electron-withdrawing effects, which may influence reactivity or binding affinity.
Crystallographic and Spectroscopic Insights
- X-Ray Studies : Compounds like and were confirmed via single-crystal X-ray diffraction, revealing planar hydrazide-imine linkages and intermolecular H-bonding networks critical for crystal packing .
- Spectroscopic Trends: IR spectra (e.g., ) show characteristic peaks for C=O (~1644 cm⁻¹), C=N (~1588 cm⁻¹), and NO₂ (~1444 cm⁻¹), aiding in structural validation . NMR data (e.g., ) highlight deshielded imine protons (δ ~8.59 ppm) and aromatic splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
